molecular formula C8H7F2NO2 B13010020 5-Amino-2-(difluoromethyl)benzoic acid

5-Amino-2-(difluoromethyl)benzoic acid

Cat. No.: B13010020
M. Wt: 187.14 g/mol
InChI Key: SVYPSLMRUKVZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 5-Amino-2-(difluoromethyl)benzoic acid involves the dearomatization-rearomatization strategy. This method starts with 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization. The 2,5-cyclohexadienones react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins in situ. These intermediates are then attacked by nucleophiles and further aromatized to form the desired benzoic acids .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitrobenzoic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino and thiol-substituted benzoic acids.

Scientific Research Applications

5-Amino-2-(difluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

similar compounds, such as 5-aminosalicylic acid, exert their effects by inhibiting the synthesis of folic acid and acting as antioxidants . The molecular targets and pathways involved may include enzyme inhibition and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its trifluoromethyl counterpart.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

5-amino-2-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c9-7(10)5-2-1-4(11)3-6(5)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

SVYPSLMRUKVZDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.